Lilopristone (ZK 98.734), a synthetic steroidal compound, is classified as an antiprogestin. [] Antiprogestins are substances that block the action of progesterone, a key hormone in the female reproductive system, by competitively binding to progesterone receptors. [] In scientific research, Lilopristone serves as a valuable tool for investigating the roles of progesterone in various physiological and pathological processes. [] Its primary role lies in exploring its potential as a contraceptive agent and its effects on conditions influenced by progesterone, such as endometriosis. []
Lilopristone is derived from the class of compounds known as steroid derivatives. Its structure and activity relate closely to other antiprogestins, particularly mifepristone, which is commonly used in medical abortion protocols. The modification in its structure allows lilopristone to exhibit unique biological activities that differentiate it from its analogs .
The synthesis of lilopristone involves several key steps that utilize established organic chemistry techniques. While specific details of the synthesis pathway for lilopristone are less documented than those for mifepristone, it generally follows a multi-step process involving:
The synthesis of related compounds has been reported to achieve yields between 45% and 60% using photochemical methods for certain intermediates .
Lilopristone's molecular structure is characterized by:
The structural integrity and orientation of functional groups play a significant role in determining its pharmacological profile .
Lilopristone undergoes various chemical reactions that are critical to its function as an antiprogestin:
These reactions underline the importance of structural modifications in achieving desired therapeutic effects while minimizing unwanted side effects .
The mechanism of action of lilopristone primarily involves:
Lilopristone possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations and ensuring proper dosing regimens .
Lilopristone has several significant applications in medicine:
Lilopristone was synthesized by Schering AG (Berlin) as part of its ZK series of steroid analogs. The discovery program aimed to address limitations of the pioneering antiprogestin mifepristone, particularly its antiglucocorticoid side effects and metabolic instability. Researchers modified the steroidal backbone at the C11β and C17α positions, introducing a dimethylaminophenyl group to enhance PR affinity and a propynyl chain to reduce cross-reactivity with glucocorticoid receptors (GRs). In vitro screening confirmed Lilopristone’s high PR-binding affinity, while in vivo studies in rodents demonstrated potent antiprogestational activity.
The landmark proof of concept emerged from studies in the common marmoset (Callithrix jacchus), a primate model with progesterone-dependent pregnancy physiology resembling humans. In 1989, researchers administered Lilopristone (5 mg/day intramuscularly for 3 days) at varying gestational stages:
Table 1: Key Milestones in Lilopristone Development
Year | Event | Significance |
---|---|---|
1980 | Synthesis of RU-486 (Mifepristone) | First-generation antiprogestin; high antiglucocorticoid activity |
1985–1988 | Schering AG’s ZK series optimization | Structural refinements to enhance PR specificity |
1989 | Callithrix jacchus efficacy study | Demonstrated abortifacient effects in primates |
1990s | Expansion to other antiprogestins | Focus shifted to newer analogs (e.g., Onapristone) |
Lilopristone’s mechanism operates through selective progesterone receptor modulation (SPRM) biochemistry. As a Type I antiprogestin, it binds PRs in a conformation that:
In reproductive biology, Lilopristone’s efficacy hinges on progesterone’s roles:
Table 2: Molecular Targets of Lilopristone in Reproductive Tissues
Tissue | Progesterone-Dependent Process | Lilopristone’s Antagonistic Effect |
---|---|---|
Endometrium | Decidualization, vascular integrity | Apoptosis, leukocyte infiltration, bleeding |
Myometrium | Contraction suppression | Increased prostaglandin sensitivity, labor onset |
Cervix | Collagen matrix maintenance | MMP activation, softening, dilation |
Corpus Luteum | Progesterone synthesis | Functional luteolysis (dose-dependent) |
Lilopristone belongs to a structurally diverse antiprogestin class. Key differentiators include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: